molecular formula C11H13NO3 B8090007 Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8090007
M. Wt: 207.23 g/mol
InChI Key: PPLLWIRPIAVJIO-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a cyclopropane ring attached to the carbonyl group, which is further connected to the pyrrole ring. The ethyl ester group is attached to the carboxylate moiety of the pyrrole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction. Cyclopropanecarbonyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives. Its structural features make it a useful tool for investigating the biological activity of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the pyrrole moiety can engage in various binding interactions, influencing the compound’s biological activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylate
  • Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-acetate

Uniqueness

Ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the cyclopropanecarbonyl group and the ethyl ester on the pyrrole ring. This configuration imparts distinct chemical properties and reactivity, differentiating it from other similar compounds. The presence of the cyclopropane ring adds strain and reactivity, which can be exploited in various synthetic and biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)9-5-8(6-12-9)10(13)7-3-4-7/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLLWIRPIAVJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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